N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is an organic compound characterized by the presence of methoxyphenyl and morpholinoethyl groups attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide typically involves the reaction of 4-methoxyaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(4-methoxyphenyl)-2-morpholinoethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxalamide core can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under catalytic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(4-methoxyphenyl)naphthalen-2-amine: Used in perovskite solar cell applications.
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine: Known for its potential in chemical synthesis.
2-(4-methoxyphenyl)acetamide: Explored for its pharmacological properties.
Uniqueness
N1-(4-methoxyphenyl)-N2-(2-(4-methoxyphenyl)-2-morpholinoethyl)oxalamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxyphenyl and morpholinoethyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-18-7-3-16(4-8-18)20(25-11-13-30-14-12-25)15-23-21(26)22(27)24-17-5-9-19(29-2)10-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDCDTNRVQJHBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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